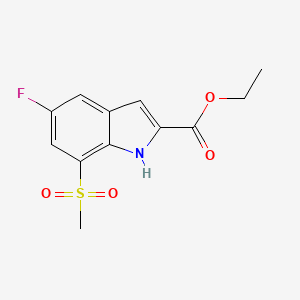

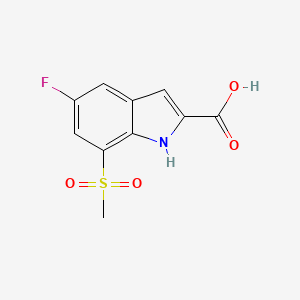

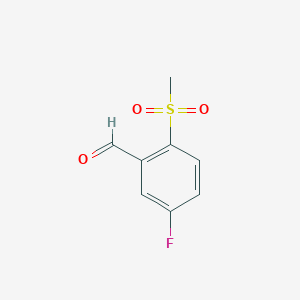

3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related pyridine-based compounds has been explored in various studies. For instance, a disulphide covalent coupling reagent, 3-([2,6-14C]2-pyridinyldithio) propanoic acid, was synthesized from sodium [14C] cyanide in a multi-step process that involved the formation of glutaric acid, glutarimide, and subsequent chlorination and thiation steps to yield the desired product with a specific activity of 55 mCi/mMol . This synthesis route demonstrates the complexity and the potential for incorporating isotopic labels into pyridine derivatives.

Molecular Structure Analysis

The molecular structure of 3-pyridine propionic acid (3-PPIA) has been studied using various spectroscopic and computational methods. UV-Vis, 1H NMR, and 13C NMR spectroscopy, along with density functional theory (DFT) calculations, were employed to determine the optimized structure, vibrational frequencies, and other parameters. The bond lengths and angles obtained computationally were compared with experimental data. Additionally, Hirshfeld surface analysis and molecular docking studies were conducted to understand the intermolecular interactions and potential binding sites for protein receptors, indicating the molecule's drug-like nature and potential medical applications .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with nucleophiles has been investigated, with studies showing that methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various mono- and difunctional nucleophiles to form acyclic and heterocyclic compounds. These reactions lead to the formation of trifluoromethyl-containing pyridine derivatives, which are of interest due to their potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by the presence of functional groups and substituents. For example, the introduction of a trifluoromethyl group can significantly alter the reactivity and stability of the compound. The study of trans-Pt(II) complexes with coordinated 3-(pyridin-3-yl)propanoic acid ligands revealed that the direct coupling of alcohols and amines to the ligand can yield ester and amide derivatives with potential thermoactivatable properties for anticancer applications . Additionally, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions can lead to the formation of coordination polymers or metallomacrocycles, demonstrating the versatility of pyridine carboxylic acids in coordination chemistry .

Scientific Research Applications

Agrochemical Industry

- Summary of Application : TFMP and its derivatives are widely used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .

- Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are also used in the pharmaceutical industry .

- Results or Outcomes : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Manufacturing of Crop-Protection Products

- Summary of Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .

- Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand for the production of crop-protection products .

Synthesis of Coordination Polymers

- Summary of Application : 3-Pyridinepropionic acid (PPA), which has a similar structure to “3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid”, can be used in the preparation of new coordination polymers of Ag, Cu, and Zn .

- Methods of Application : This is achieved via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH .

- Results or Outcomes : This method allows for the hydrothermal synthesis of coordination polymers .

PI3K Inhibitors in Cancer Treatment

- Summary of Application : Alpelisib, a drug that contains a trifluoromethyl alkyl substituted pyridine, is used as a PI3K inhibitor in cancer treatment .

- Methods of Application : Alpelisib is administered to patients as part of their cancer treatment regimen .

- Results or Outcomes : Alpelisib has shown effectiveness in inhibiting PI3K, a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .

Vapor-Phase Reaction in Chemical Production

- Summary of Application : The production of TFMP derivatives often involves vapor-phase reactions .

- Methods of Application : In these reactions, the products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .

- Results or Outcomes : This approach includes two phases: a catalyst fluidized-bed phase and an empty phase .

properties

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1,3,5H,2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLLDYJLFQFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382630 | |

| Record name | 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid | |

CAS RN |

539855-70-4 | |

| Record name | 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 539855-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)